Levcycloserine

Description

L-Cycloserine has been reported in Pantoea ananatis with data available.

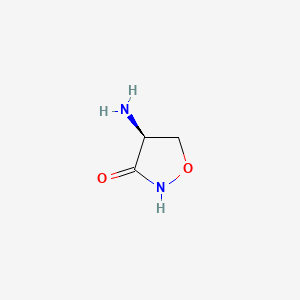

Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-amino-1,2-oxazolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O2/c4-2-1-7-5-3(2)6/h2H,1,4H2,(H,5,6)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYDCUQKUCUHJBH-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C(=O)NO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701017231 | |

| Record name | L-4-Aminoisoxazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>15.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500488 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

339-72-0 | |

| Record name | L-Cycloserine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=339-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levcycloserine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000339720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-4-Aminoisoxazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-4-aminoisoxazolidin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVCYCLOSERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AK7DRB7FMO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Discovery, Stereochemistry, and Synthesis of Cycloserine Enantiomers

Introduction: The Significance of Chirality in a Simple Antibiotic

Discovered in the mid-20th century, cycloserine stands as a compelling case study in stereochemistry and antibiotic development. It is a broad-spectrum antibiotic, structurally analogous to the amino acid D-alanine, and holds a place on the World Health Organization's List of Essential Medicines.[1] While primarily known for its role as a second-line agent in the treatment of multidrug-resistant tuberculosis, the story of cycloserine is a tale of two distinct molecules: two enantiomers with profoundly different biological activities.[1][2]

This guide focuses on Levcycloserine, the L-enantiomer, while providing necessary context through its more famous counterpart, D-cycloserine. We will explore the initial discovery of this molecule, delve into the disparate mechanisms of action dictated by its stereochemistry, and provide a detailed overview of the synthetic strategies employed to isolate these specific chiral forms. For researchers in drug development, understanding the journey from a natural product discovery to a targeted, asymmetric synthesis offers critical insights into the nuances of medicinal chemistry.

Chapter 1: The Discovery of a Novel Antitubercular Agent

The story of cycloserine begins in 1954, a period of intense discovery in antibiotic research. The compound was isolated almost simultaneously by two independent research teams from different strains of soil bacteria. Scientists at Merck identified the compound, which they named oxamycin, from a species of Streptomyces.[1] Concurrently, researchers at Eli Lilly isolated the same molecule from cultures of Streptomyces orchidaceus and Streptomyces garyphalus.[1][2][3]

Initial structural analysis revealed a deceptively simple molecule: 4-amino-3-isoxazolidinone. However, its power lay in its structural mimicry of the amino acid D-alanine, a crucial component of bacterial cell walls.[2][4] This discovery provided a new weapon against Mycobacterium tuberculosis, particularly for infections resistant to first-line therapies.[5] The molecule's journey from a natural product secreted by soil microbes to a clinically relevant therapeutic underscores the importance of microbial prospecting in drug discovery.

Chapter 2: A Tale of Two Enantiomers: D- vs. L-Cycloserine

The central carbon atom in cycloserine's isoxazolidinone ring is a chiral center, meaning the molecule exists in two non-superimposable mirror-image forms: D-cycloserine and L-cycloserine (this compound). This chirality is the defining factor in their biological roles.

The Antibacterial Mechanism of D-Cycloserine

The primary therapeutic action of cycloserine is derived from the D-enantiomer, which acts as a competitive inhibitor in the early stages of bacterial peptidoglycan synthesis.[6] Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to cell lysis. D-cycloserine targets two key cytosolic enzymes:

-

Alanine Racemase (Alr): This enzyme catalyzes the conversion of L-alanine (the common proteinogenic amino acid) to D-alanine.[4]

-

D-alanine:D-alanine Ligase (Ddl): This enzyme joins two D-alanine molecules to form a D-Ala-D-Ala dipeptide, a critical precursor for the pentapeptide side chains of peptidoglycan.[4][6]

By inhibiting both enzymes, D-cycloserine effectively halts the production of essential building blocks for the cell wall, exhibiting a potent bactericidal effect.[1][4]

Caption: D-Cycloserine inhibits two key enzymes in the bacterial cytoplasm.

The Distinct Biological Profile of this compound (L-Cycloserine)

In stark contrast to its D-enantiomer, this compound exhibits weak antibacterial activity. Its biological targets are entirely different, highlighting the stereospecificity of enzyme-substrate interactions. This compound is a potent inhibitor of:

-

Serine Palmitoyltransferase (SPT): SPT is the rate-limiting enzyme in the de novo synthesis of sphingolipids, a class of lipids involved in a vast array of cellular processes, including signal transduction and membrane structure.[7] L-cycloserine is reported to be over 100 times more potent than D-cycloserine at inhibiting SPT.[7]

-

Aminotransferases: this compound also inhibits various aminotransferases, including the branched-chain aminotransferase in M. tuberculosis, albeit through a different mechanism than its D-form's primary targets.[7]

These distinct activities have led to the investigation of this compound for applications far removed from tuberculosis, including its use as a research tool in lipid biology and as a potential anticonvulsant.[7][8]

Chapter 3: Strategic Approaches to Asymmetric Synthesis

Given the divergent biological activities of the cycloserine enantiomers, achieving an enantiomerically pure product is paramount. Early methods produced a racemic mixture which then had to be separated, an inefficient process.[1] Modern organic synthesis overwhelmingly favors asymmetric synthesis, which selectively produces a single enantiomer.[9][10] The most logical and efficient strategy for synthesizing this compound is a chiral pool synthesis starting from the readily available and inexpensive amino acid, L-serine.

The general synthetic pathway involves several key transformations:

-

Amino Group Protection: The amine of L-serine is protected to prevent it from interfering in subsequent steps.

-

Hydroxyl Group Activation: The primary hydroxyl group is converted into a good leaving group (e.g., a halide or sulfonate ester).

-

Nucleophilic Substitution: The activated hydroxyl group is displaced by a hydroxylamine derivative.

-

Intramolecular Cyclization: The molecule is induced to cyclize, forming the characteristic 5-membered isoxazolidinone ring.

-

Deprotection: The protecting group is removed to yield the final this compound product.

Caption: General synthetic workflow for this compound from L-Serine.

Chapter 4: A Comparative Analysis of Synthetic Protocols

Multiple synthetic routes have been developed for cycloserine, primarily optimized for the D-enantiomer due to its pharmaceutical importance. These routes are directly applicable to the synthesis of this compound by substituting the starting material D-serine with L-serine. The choice of route often involves a trade-off between yield, cost, safety, and operational simplicity.

| Synthetic Route | Starting Material | Key Reagents/Steps | Reported Overall Yield (for D-CS) | Reference |

| Stammer (1955) | DL-Serine Ethyl Ester | O-alkylation with ethyl β-bromopropionate, cyclization. | Not specified (Racemic) | [1] |

| Plattner (1957) | D-Serine | Conversion to D-α-amino-β-chlorohydroxamic acid, cyclization. | Not specified | [1] |

| Chinese Patent Route | D-Serine | Esterification, chlorination with PCl₅, cyclization with hydroxylamine. | High | [11] |

| Li, et al. (2010) | D-Serine | Simple pathway with characterization by FT-IR and NMR. | Good | [12] |

| One-Pot Routes | D-Serine | Various one-pot procedures involving cyclization as the key step. | Good | [13][14] |

Detailed Experimental Protocol: Synthesis of this compound from L-Serine

The following protocol is an adapted, representative procedure for the synthesis of this compound based on modern methods that prioritize efficiency and safety.[11] The causality for each step is explained to provide insight into the reaction design.

Step 1: Esterification of L-Serine

-

Protocol: L-Serine (1.0 eq) is suspended in methanol. Thionyl chloride (1.2 eq) is added dropwise at 0°C. The mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure to yield L-serine methyl ester hydrochloride.

-

Causality: The esterification protects the carboxylic acid from participating in side reactions and increases solubility in organic solvents for the subsequent step. Thionyl chloride reacts with methanol to form HCl in situ, which catalyzes the esterification.

Step 2: Chlorination of L-Serine Methyl Ester

-

Protocol: L-serine methyl ester hydrochloride (1.0 eq) is added portion-wise to a suspension of phosphorus pentachloride (PCl₅, 1.1 eq) in dichloromethane at 0°C. The reaction is stirred at 0°C for 1 hour, then at room temperature for 1 hour. The resulting solid is filtered, washed with cold dichloromethane, and dried under vacuum to yield D-α-amino-β-chloropropionic acid methyl ester hydrochloride.

-

Causality: PCl₅ is a powerful chlorinating agent that stereospecifically converts the hydroxyl group into a chloride—an excellent leaving group—for the subsequent cyclization step. Low temperatures are used to control the reactivity and minimize side reactions.

Step 3: Cyclization and Saponification

-

Protocol: Hydroxylamine hydrochloride (1.5 eq) is dissolved in methanol, and a solution of sodium methoxide (1.5 eq) in methanol is added at 0°C. The precipitated NaCl is filtered off. The chlorinated ester from Step 2 (1.0 eq) is added to the filtrate and stirred for 4 hours. A solution of NaOH (2.5 eq) in water is then added, and the mixture is stirred for another 4 hours at room temperature.

-

Causality: Free hydroxylamine is generated in situ from its hydrochloride salt. It acts as a nucleophile, attacking the ester carbonyl and displacing the methoxy group to form a hydroxamic acid intermediate. The subsequent addition of NaOH promotes the intramolecular SN2 reaction, where the hydroxamic acid nitrogen attacks the carbon bearing the chlorine, displacing it and forming the isoxazolidinone ring. The NaOH also saponifies the ester to a carboxylate, which is then neutralized.

Step 4: Purification

-

Protocol: The reaction mixture is cooled in an ice bath, and glacial acetic acid is added dropwise to adjust the pH to ~6.0. The resulting colorless precipitate (this compound) is filtered, washed with a 1:1 ethanol/isopropyl alcohol mixture, and then with diethyl ether.

-

Causality: this compound is zwitterionic and has its lowest solubility at its isoelectric point (around pH 6.0). Adjusting the pH causes it to precipitate from the solution, allowing for its isolation from soluble salts and impurities. Washing with organic solvents removes residual non-polar impurities.

Conclusion and Future Outlook

From its discovery as a natural product to its targeted chemical synthesis, the story of cycloserine is a powerful illustration of stereochemistry's central role in pharmacology. While D-cycloserine remains a vital tool in the fight against tuberculosis, its enantiomer, this compound, presents a unique profile with distinct biological targets. The ability to efficiently synthesize enantiomerically pure this compound, primarily from L-serine, opens avenues for its further investigation. Future research may focus on leveraging its potent inhibition of sphingolipid synthesis for applications in metabolic disorders or cancer, or exploring its effects on aminotransferases for novel therapeutic strategies, further expanding the legacy of this remarkable chiral molecule.

References

-

Google Patents. KR100396114B1 - Production method of D-cycloserine. [15]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Mechanism of Action of D-Cycloserine in Bacterial Cell Wall Synthesis. [Link][4]

-

PubMed Central. d-Cycloserine Pharmacokinetics/Pharmacodynamics, Susceptibility, and Dosing Implications in Multidrug-resistant Tuberculosis: A Faustian Deal. [Link][5]

-

ResearchGate. Simple and efficient synthetic routes to D-cycloserine. [Link][13]

-

Patsnap Synapse. What is the mechanism of Cycloserine? [Link][6]

-

PubMed. Original and efficient synthesis of D-cycloserine. [Link][12]

-

ResearchGate. Novel practical synthesis of D-cycloserine. [Link][14]

-

Patsnap. A kind of preparation method of d-cycloserine. [Link][16]

-

PubChem - NIH. This compound | C3H6N2O2 | CID 449215. [Link][8]

-

Amerigo Scientific. Cycloserine: Mechanism, Clinical Applications, and Emerging Research. [Link][2]

-

Mid City TMS. What is D-Cycloserine: How to Repurpose this Antibiotic. [Link]

-

Google Patents. CN105646385A - Production technology of cycloserine. [11]

-

PubMed. N(2)-substituted D,L-cycloserine derivatives: synthesis and evaluation as alanine racemase inhibitors. [Link]

-

PubMed Central. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. [Link][9]

-

MDPI. Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential. [Link]

-

PubMed. Chiral DNA gyrase inhibitors. 2. Asymmetric synthesis and biological activity of the enantiomers of 9-fluoro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-2,3-dihydro-7H- pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid (ofloxacin). [Link]

-

PubMed Central - NIH. Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. [Link]

Sources

- 1. Cycloserine - Wikipedia [en.wikipedia.org]

- 2. Cycloserine: Mechanism, Clinical Applications, and Emerging Research - Amerigo Scientific [amerigoscientific.com]

- 3. Cycloserine | C3H6N2O2 | CID 6234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. d-Cycloserine Pharmacokinetics/Pharmacodynamics, Susceptibility, and Dosing Implications in Multidrug-resistant Tuberculosis: A Faustian Deal - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Cycloserine? [synapse.patsnap.com]

- 7. caymanchem.com [caymanchem.com]

- 8. This compound | C3H6N2O2 | CID 449215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enantioselective synthesis - Wikipedia [en.wikipedia.org]

- 11. CN105646385A - Production technology of cycloserine - Google Patents [patents.google.com]

- 12. Original and efficient synthesis of D-cycloserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. KR100396114B1 - Production method of D-cycloserine - Google Patents [patents.google.com]

- 16. A kind of preparation method of d-cycloserine - Eureka | Patsnap [eureka.patsnap.com]

A Technical Guide to the Biological Activity of Levcycloserine in Sphingolipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingolipids are a critical class of lipids that provide structural integrity to cellular membranes and act as signaling molecules in a myriad of cellular processes, including proliferation, apoptosis, and stress responses. The de novo synthesis of sphingolipids is a highly regulated pathway, with serine palmitoyltransferase (SPT) serving as the rate-limiting enzyme. This guide provides an in-depth examination of Levcycloserine (L-cycloserine), a potent inhibitor of SPT. We will explore its mechanism of action, provide detailed protocols for assessing its biological activity in cell culture, and discuss the interpretation of results. This document is intended to serve as a technical resource for researchers investigating sphingolipid metabolism and for professionals in the field of drug development targeting this essential pathway.

Introduction: The Central Role of Sphingolipid Metabolism

The sphingolipid metabolic network is a dynamic system integral to cellular homeostasis. The pathway begins with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT) on the cytosolic face of the endoplasmic reticulum.[1] This initial step is the gateway to the synthesis of a diverse array of sphingolipids, including ceramides, sphingomyelin, and complex glycosphingolipids. Each of these molecules has distinct roles, from contributing to the rigidity of lipid rafts to acting as second messengers in signaling cascades that govern cell fate.

Given the importance of this pathway, its dysregulation has been implicated in numerous diseases, including neurodegenerative disorders, metabolic diseases like diabetes, and cancer.[2][3] Consequently, the enzymes of the sphingolipid pathway, particularly the rate-limiting SPT, have become attractive targets for therapeutic intervention. Pharmacological modulation of SPT activity allows for the precise investigation of the roles of de novo sphingolipid synthesis and holds potential for the development of novel therapeutics. This compound (L-cycloserine), the L-isomer of the antibiotic cycloserine, has emerged as a key pharmacological tool for this purpose, acting as a potent and specific inhibitor of SPT.[4]

Section 1: Mechanism of Action of this compound

This compound (4S-amino-3-isoxazolidinone) is a cyclic amino acid mimic that functions as an irreversible inhibitor of SPT.[5][6] SPT is a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[7] The catalytic cycle of SPT involves the formation of a Schiff base between the L-serine substrate and the PLP cofactor. This compound, as a structural analog of L-serine, is recognized by the active site of SPT.

Unlike its D-enantiomer (D-cycloserine), which is known for its antibacterial activity through inhibition of alanine racemase and D-alanine:D-alanine ligase, L-cycloserine is a significantly more potent inhibitor of SPT—reportedly up to 100 times more effective in vitro.[6] The inhibitory mechanism involves the formation of a stable adduct with the PLP cofactor in the enzyme's active site.[5][8] This effectively sequesters the cofactor and renders the enzyme inactive, thereby blocking the first committed step of de novo sphingolipid synthesis.[5][8] This leads to a downstream depletion of all sphingolipids derived from this pathway, including sphinganine, ceramides, and more complex sphingolipids.[9][10]

Caption: Mechanism of this compound inhibition of Serine Palmitoyltransferase (SPT).

Section 2: Experimental Assessment of this compound Activity

To accurately assess the biological activity of this compound, a systematic approach involving cell culture, treatment, lipid extraction, and quantitative analysis is required. The following protocols are designed to be robust and self-validating.

Cell Culture and this compound Treatment

The choice of cell line is critical and should be guided by the research question. Many common cell lines (e.g., HEK293, HeLa, A549) are suitable.

Protocol:

-

Cell Seeding: Plate cells in 60 mm dishes or 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Culture in appropriate complete media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.

-

This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in sterile PBS or DMSO).[4] Store at -20°C.

-

Treatment: Once cells reach the desired confluency, replace the old media with fresh media containing the desired concentration of this compound. A typical concentration range for effective inhibition is 10-50 µM. A vehicle control (e.g., PBS or DMSO alone) must be run in parallel.

-

Incubation: Incubate the cells for a period sufficient to observe changes in sphingolipid levels. This is typically between 24 and 72 hours. The optimal time should be determined empirically for the specific cell line and experimental goals.

-

Cell Harvest: After incubation, wash the cells twice with ice-cold PBS. Scrape the cells into 1 mL of ice-cold PBS and transfer to a glass tube for lipid extraction. An aliquot may be taken for protein quantification (e.g., BCA assay) to normalize the lipid data.

Sphingolipid Extraction (Bligh & Dyer Method)

The Bligh & Dyer method is a classic and reliable technique for extracting total lipids from biological samples.[11][12][13][14]

Protocol:

-

Sample Preparation: Start with the 1 mL cell suspension from the previous step in a glass tube.

-

Monophasic System Formation: Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture to the cell suspension.[15] Vortex vigorously for 15 minutes to ensure thorough mixing and cell lysis.

-

Phase Separation:

-

Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes at room temperature. This will separate the mixture into two phases: an upper aqueous/methanol phase and a lower chloroform phase containing the lipids, with a disc of precipitated protein at the interface.[12][15]

-

Lipid Collection: Carefully aspirate the lower chloroform phase using a glass Pasteur pipette and transfer it to a new clean glass tube. Be cautious not to disturb the protein interface.

-

Drying: Evaporate the chloroform under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.

-

Storage: Store the dried lipid extract at -80°C until analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of individual sphingolipid species.[16][17][18][19]

Protocol:

-

Sample Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100-200 µL) of an appropriate solvent, such as methanol or a mobile phase-like mixture.

-

Internal Standards: It is crucial to add a cocktail of internal standards (e.g., C17-sphingosine, C17-ceramide) to the samples prior to extraction or analysis for accurate quantification.[19]

-

Chromatographic Separation:

-

Use a C18 or C8 reverse-phase column for separation of different ceramide species based on their acyl chain length.[17]

-

Alternatively, hydrophilic interaction liquid chromatography (HILIC) can be used for separating sphingolipid classes.[16]

-

A typical mobile phase system consists of a gradient of acetonitrile and water with additives like formic acid and ammonium formate to improve ionization.[16]

-

-

Mass Spectrometry Detection:

-

Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification. For sphingoid bases and ceramides, a common precursor-to-product ion transition is the neutral loss of water from the protonated molecule. For example, for sphingosine, the transition would be m/z 300.3 → 282.3. For C16-ceramide, it would be m/z 538.5 → 264.4.[19]

-

-

Data Analysis: Quantify the endogenous sphingolipids by comparing their peak areas to those of the corresponding internal standards. Normalize the final values to the protein concentration of the initial cell lysate.

Caption: Experimental workflow for assessing this compound's activity.

Section 3: Data Interpretation & Expected Outcomes

Treatment with this compound is expected to cause a significant and dose-dependent decrease in the levels of sphingolipids synthesized via the de novo pathway.

| Sphingolipid Class | Expected Change with this compound | Rationale |

| Sphinganine (d18:0) | ↓↓↓ (Strong Decrease) | Direct product downstream of SPT. Its synthesis is blocked. |

| Dihydroceramides | ↓↓ (Strong Decrease) | Formed from sphinganine. Precursors are depleted. |

| Ceramides | ↓ (Decrease) | Synthesized from dihydroceramides. Levels will fall. |

| Sphingosine (d18:1) | ↓ (Decrease) | Derived from ceramide. Precursors are depleted. |

| Sphingomyelin | ↓ (Delayed Decrease) | Synthesized from ceramide. Turnover is slower. |

| Glycerophospholipids | ↔ (No Change) | Synthesized via a different pathway. Acts as a negative control. |

Causality Check: Observing a decrease in sphinganine and dihydroceramides is a primary indicator of successful SPT inhibition. A lack of change in glycerophospholipid levels validates the specificity of this compound for the sphingolipid pathway.[10]

Section 4: Troubleshooting

| Issue | Possible Cause(s) | Recommended Solution(s) |

| No change in sphingolipid levels | 1. This compound concentration too low.2. Incubation time too short.3. Inactive this compound stock. | 1. Perform a dose-response experiment (1-100 µM).2. Perform a time-course experiment (12-72h).3. Prepare a fresh stock solution. |

| High variability between replicates | 1. Inconsistent cell numbers.2. Inaccurate pipetting during extraction.3. Incomplete lipid reconstitution. | 1. Normalize lipid data to protein concentration.2. Use calibrated pipettes; ensure complete phase transfer.3. Vortex thoroughly and sonicate if necessary after adding reconstitution solvent. |

| Poor LC-MS/MS signal | 1. Low lipid yield.2. Instrument sensitivity issues.3. Ion suppression. | 1. Start with a higher number of cells.2. Perform instrument calibration and tuning.3. Ensure clean extraction; dilute sample if necessary. |

Conclusion

This compound is an invaluable tool for the study of sphingolipid metabolism. Its potent and specific inhibition of serine palmitoyltransferase allows for the targeted investigation of the de novo synthesis pathway's role in health and disease. By applying the robust experimental protocols outlined in this guide, researchers can accurately quantify the biological activity of this compound and gain critical insights into the complex world of sphingolipid signaling. The careful execution of these methods, coupled with thoughtful data interpretation, will undoubtedly advance our understanding of cellular lipid dynamics and aid in the development of future therapeutic strategies.

References

-

Serine C-palmitoyltransferase - Wikipedia. Available at: [Link]

-

Neutral Lipid Extraction by the Method of Bligh-Dyer. Available at: [Link]

-

Amorim Franco, T. M., et al. (2017). Mechanism-Based Inhibition of the Mycobacterium tuberculosis Branched-Chain Aminotransferase by D- and L-Cycloserine. ACS Chemical Biology. Available at: [Link]

-

Gable, K., et al. (2013). Inhibition of the PLP-dependent enzyme serine palmitoyltransferase by cycloserine: evidence for a novel decarboxylative mechanism of inactivation. The FEBS Journal. Available at: [Link]

-

Leipelt, M., et al. (2013). A rapid and quantitative LC-MS/MS method to profile sphingolipids. Journal of Lipid Research. Available at: [Link]

-

L-Cycloserine - Biochemicals. Bertin Bioreagent. Available at: [Link]

-

Cantalupo, A., et al. (2015). Sphingolipid de novo biosynthesis: a rheostat of cardiovascular homeostasis. Trends in Endocrinology & Metabolism. Available at: [Link]

-

Amouyal, C., et al. (2021). Serine palmitoyltransferase-mediated de novo sphingolipid biosynthesis is required for normal insulin production and glucose tolerance. bioRxiv. Available at: [Link]

-

De novo sphingolipid biosynthesis pathway. ResearchGate. Available at: [Link]

-

Liquid samples (bligh and dyer). Cyberlipid. Available at: [Link]

-

Gable, K., et al. (2013). Inhibition of the PLP-dependent enzyme serine palmitoyltransferase by cycloserine: evidence for a novel decarboxylative mechanism of inactivation. The FEBS Journal. Available at: [Link]

-

Teng, C., et al. (2008). Serine Palmitoyltransferase, a Key Enzyme for de Novo Synthesis of Sphingolipids, Is Essential for Male Gametophyte Development in Arabidopsis. Plant Physiology. Available at: [Link]

-

Lipid Extraction from HeLa Cells... Bio-protocol. Available at: [Link]

-

Kasumov, T., et al. (2011). QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY. Journal of mass spectrometry. Available at: [Link]

-

Extraction of Lipids in Solution by the Method of Bligh & Dyer. Available at: [Link]

-

Bielawski, J., et al. (2011). Sphingolipid Analysis by High Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). ResearchGate. Available at: [Link]

-

Sullards, M. C., et al. (2011). Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). Biochimica et Biophysica Acta. Available at: [Link]

-

Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. LIPID MAPS. Available at: [Link]

-

Mandal, N., et al. (2024). Sphingolipid biosynthetic inhibitor L-Cycloserine prevents oxidative-stress-mediated death in an in vitro model of photoreceptor-derived 661W cells. Experimental Eye Research. Available at: [Link]

-

Sundaram, K. S., & Lev, M. (1984). L-cycloserine inhibition of sphingolipid synthesis in the anaerobic bacterium Bacteroides levii. Biochemical and Biophysical Research Communications. Available at: [Link]

-

Das, A., et al. (2020). Quantitation of Sphingolipids in Mammalian Cell Lines by Liquid Chromatography–Mass Spectrometry. Springer Nature Experiments. Available at: [Link]

-

Brizuela, L., & Cuvillier, O. (2012). Biochemical Methods for Quantifying Sphingolipids: Ceramide, Sphingosine, Sphingosine Kinase-1 Activity, and Sphingosine-1-Phosphate. Springer Nature Experiments. Available at: [Link]

-

Gault, C. R., et al. (2010). Approaches for probing and evaluating mammalian sphingolipid metabolism. The American Journal of Physiology. Available at: [Link]

-

Clark, D. P., et al. (2018). A simple method for sphingolipid analysis of tissues embedded in optimal cutting temperature compound. Journal of Lipid Research. Available at: [Link]

-

Sundaram, K. S., & Lev, M. (1984). Inhibition of sphingolipid synthesis by cycloserine in vitro and in vivo. Journal of Neurochemistry. Available at: [Link]

-

Feng, Z., & Bar-Even, A. (2020). Mechanistic Insights into the Reversible Inhibition of d-Cycloserine in Alanine Racemase from Mycobacterium tuberculosis. Journal of Chemical Information and Modeling. Available at: [Link]

-

What is the mechanism of Cycloserine?. Patsnap Synapse. Available at: [Link]

-

Prosser, G. A., & de Carvalho, L. P. (2013). Reinterpreting the Mechanism of Inhibition of Mycobacterium tuberculosis d-Alanine:d-Alanine Ligase by d-Cycloserine. Biochemistry. Available at: [Link]

-

Cycloserine - Wikipedia. Available at: [Link]

Sources

- 1. Sphingolipid de novo biosynthesis: a rheostat of cardiovascular homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Serine palmitoyltransferase-mediated de novo sphingolipid biosynthesis is required for normal insulin production and glucose tolerance | Sciety [sciety.org]

- 3. Quantitation of Sphingolipids in Mammalian Cell Lines by Liquid Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Inhibition of the PLP-dependent enzyme serine palmitoyltransferase by cycloserine: evidence for a novel decarboxylative mechanism of inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of sphingolipid synthesis by cycloserine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Serine C-palmitoyltransferase - Wikipedia [en.wikipedia.org]

- 8. Inhibition of the PLP-dependent enzyme serine palmitoyltransferase by cycloserine: evidence for a novel decarboxylative mechanism of inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sphingolipid biosynthetic inhibitor L-Cycloserine prevents oxidative-stress-mediated death in an in vitro model of photoreceptor-derived 661W cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. L-cycloserine inhibition of sphingolipid synthesis in the anaerobic bacterium Bacteroides levii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biochem.wustl.edu [biochem.wustl.edu]

- 12. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]

- 13. bio-protocol.org [bio-protocol.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. tabaslab.com [tabaslab.com]

- 16. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Inhibition of Pyridoxal 5'-Phosphate-Dependent Enzymes by Levcycloserine

Abstract

Levcycloserine (L-cycloserine), a synthetic enantiomer of the antibiotic D-cycloserine, is a potent inhibitor of a wide range of pyridoxal 5'-phosphate (PLP)-dependent enzymes.[1] This guide provides a detailed technical overview of the molecular interactions between this compound and this critical class of enzymes. We will explore the primary mechanisms of inhibition, detail the kinetics of interaction with key enzyme targets, provide validated experimental protocols for studying these interactions, and discuss the broader implications for drug development and toxicology. The central focus is on the formation of stable adducts with the PLP cofactor, effectively sequestering it and inactivating the enzyme.[2] This guide is intended for researchers, biochemists, and drug development professionals seeking a deeper understanding of this compound's mechanism of action and its utility as a tool for enzymatic investigation.

Introduction: The Central Role of Pyridoxal 5'-Phosphate (PLP)

Pyridoxal 5'-phosphate (PLP) is one of the most versatile cofactors in nature.[3] As the biologically active form of vitamin B6, PLP is essential for the function of a vast array of enzymes that catalyze a wide variety of chemical reactions involved in amino acid metabolism.[3][4] These reactions include:

-

Transamination

-

Decarboxylation

-

Racemization

-

α,β-elimination[5]

The reactivity of PLP stems from its aldehyde group, which forms a Schiff base (internal aldimine) with a lysine residue in the enzyme's active site.[3] During catalysis, the substrate's amino group displaces the lysine to form a new Schiff base (external aldimine), which is the key intermediate for all subsequent transformations. Given their central role in metabolism, PLP-dependent enzymes are critical targets for drug development and are susceptible to inhibition by various small molecules.[6]

This compound: A Potent Modulator of PLP-Dependent Enzymes

This compound (L-4-amino-3-isoxazolidone) is a cyclic amino acid analogue.[2] While its enantiomer, D-cycloserine, is a well-known second-line antibiotic for treating tuberculosis by targeting alanine racemase and D-alanine:D-alanine ligase, this compound has demonstrated potent inhibitory activity against a different, yet overlapping, set of PLP-dependent enzymes.[1][7][8] Its utility as a therapeutic has been limited by toxicity, largely attributed to its broad-spectrum inhibition of essential enzymes, such as those in sphingolipid metabolism.[1][2] However, this potent, broad activity makes it an invaluable tool for in vitro biochemical studies.

The Core Mechanism: Covalent Adduct Formation

The primary mechanism by which this compound inhibits PLP-dependent enzymes is through the formation of a highly stable covalent adduct with the PLP cofactor, effectively disabling it.[2] This process can be broken down into several key steps:

-

Entry into the Active Site: this compound, mimicking a natural amino acid substrate, enters the enzyme's active site.

-

Transaldimination: The primary amine of this compound performs a nucleophilic attack on the internal aldimine (PLP-lysine Schiff base), displacing the lysine residue to form an external aldimine.[2]

-

Tautomerization and Aromatization: The external aldimine undergoes tautomerization. A key proton abstraction step leads to the formation of a stable, planar, aromatic 3-hydroxyisoxazole ring covalently linked to the pyridoxamine 5'-phosphate (PMP) form of the cofactor.[9][10]

This resulting PMP-isoxazole adduct is extremely stable, effectively sequestering the cofactor and rendering the enzyme inactive.[10] This mechanism is often referred to as mechanism-based inactivation or "suicide inhibition."

A secondary, less common mechanism has been described for the enzyme serine palmitoyltransferase (SPT). In this case, the cycloserine ring opens, followed by decarboxylation, which ultimately yields PMP and β-aminooxyacetaldehyde.[1][2]

Caption: Workflow for determining enzyme inactivation kinetics.

Protocol: Spectroscopic Analysis of PLP Adduct Formation

This protocol allows for direct observation of the formation of the stable PMP-isoxazole adduct, which has a characteristic absorbance spectrum.

Objective: To spectroscopically monitor the covalent modification of the PLP cofactor.

Materials:

-

High concentration of purified enzyme (e.g., 10-20 µM).

-

This compound stock solution.

-

Reaction buffer.

-

Scanning UV-Vis Spectrophotometer.

Methodology:

-

Baseline Spectrum: Record the absorbance spectrum of the holoenzyme (enzyme + PLP) from approximately 250 nm to 550 nm. The PLP internal aldimine typically has an absorbance maximum around 410-420 nm.

-

Initiate Reaction: Add a saturating concentration of this compound to the enzyme solution in the cuvette and mix immediately.

-

Time-Course Scan: Record full absorbance spectra at regular intervals (e.g., every 2-5 minutes) over a period of 1-2 hours.

-

Data Analysis:

-

Observe the decrease in the peak corresponding to the internal aldimine (~420 nm).

-

Concurrently, observe the appearance and increase of a new absorbance peak, typically around 330-335 nm. This new peak is characteristic of the formation of the PMP-isoxazole adduct. [10][11] * The presence of an isobestic point (a wavelength where absorbance does not change) indicates a direct conversion of one species (internal aldimine) to another (PMP-isoxazole adduct).

-

Causality and Controls:

-

Why high enzyme concentration? To ensure the absorbance signal from the cofactor is strong enough to be accurately measured.

-

Why full spectral scans? This provides a complete picture of the chemical transformation of the cofactor, not just a single data point.

-

Self-Validation: The control spectrum (enzyme alone) establishes the baseline. A clean conversion with an isobestic point provides strong evidence that the observed spectral change is due to a specific reaction involving the cofactor and not protein denaturation or aggregation.

Impact on Biological Pathways and Therapeutic Implications

The inhibition of PLP-dependent enzymes by this compound can have significant downstream biological consequences.

A prime example is the inhibition of GABA transaminase (GABA-T). This enzyme is responsible for the degradation of the inhibitory neurotransmitter GABA.

Caption: Impact of this compound on the GABA metabolic pathway.

By inhibiting GABA-T, this compound leads to an accumulation of GABA in the brain. [12]This mechanism underlies some of the neurological side effects observed with cycloserine drugs but also highlights a potential strategy for developing drugs to treat conditions characterized by low GABA levels, such as certain forms of epilepsy. [13] The broad specificity of this compound, however, remains a major hurdle for its therapeutic use. [14]Its inhibition of numerous essential metabolic pathways leads to significant toxicity. [1]Future research may focus on designing this compound derivatives with higher specificity for a single PLP-dependent enzyme target, thereby harnessing its potent inhibitory mechanism while minimizing off-target effects.

Conclusion

This compound is a powerful, mechanism-based inactivator of a broad range of pyridoxal 5'-phosphate-dependent enzymes. Its primary mode of action involves the formation of a stable, aromatic PMP-isoxazole adduct that sequesters the essential PLP cofactor. While its lack of specificity and associated toxicity limit its clinical applications, this compound serves as an indispensable chemical probe for studying the mechanism and function of PLP-dependent enzymes. The kinetic and spectroscopic protocols detailed in this guide provide a robust framework for researchers to investigate these fundamental enzyme-inhibitor interactions, paving the way for a more profound understanding of metabolic pathways and the rational design of next-generation, highly specific enzyme inhibitors.

References

- Goundry, W. R. F., et al. (2015).

- Fenn, T. D., et al. (2003).

- Goundry, W. R. F., et al. (2015).

- Wood, J. D., & Peesker, S. J. (1973). Effect of L-cycloserine on brain GABA metabolism. Canadian Science Publishing.

- Prosser, G., & de Carvalho, L. P. S. (2013). D-Cycloserine destruction by alanine racemase and the limit of irreversible inhibition. PLOS ONE.

- John, C., et al. (2017). Mechanism-Based Inhibition of the Mycobacterium tuberculosis Branched-Chain Aminotransferase by D- and L-Cycloserine. NIH.

- Goundry, W. R. F., et al. (2015). Inhibition of the PLP-dependent enzyme serine palmitoyltransferase by cycloserine: Evidence for a novel decarboxylative mechanism of inactivation.

- John, C., et al. (2017). Mechanism-Based Inhibition of the Mycobacterium tuberculosis Branched-Chain Aminotransferase by d- and l-Cycloserine. PubMed.

- An, Q., et al. (2013). New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis. NIH.

- Soni, R., et al. (2018). Inhibitors of alanine racemase enzyme: a review. Taylor & Francis Online.

- Prosser, G. A., & de Carvalho, L. P. S. (2013). Revised complete mechanism of DCS inactivation of alanine racemases.

- John, C., et al. (2017). Mechanism-Based Inhibition of the Mycobacterium tuberculosis Branched-Chain Aminotransferase by d - And l -Cycloserine.

- Nakamura, H., et al. (2022). Cycloserine enantiomers inhibit PLP-dependent cysteine desulfurase SufS via distinct mechanisms. PubMed.

- N/A. (2024). Cycloserine. Wikipedia.

- Wang, Y., et al. (2023). Mechanistic Insights into the Reversible Inhibition of d-Cycloserine in Alanine Racemase from Mycobacterium tuberculosis.

- Schirch, L., & Peterson, D. (1973). Inhibition of amino acid transaminases by L-cycloserine. PubMed.

- N/A. (2024). Cycloserine: Mechanism, Clinical Applications, and Emerging Research. Amerigo Scientific.

- Ito, K., & Tomita, H. (2021).

- Hidy, P. H., et al. (1955). STRUCTURE AND REACTIONS OF CYCLOSERINE1. Journal of the American Chemical Society.

- Commichau, F. M., & Stülke, J. (2018). A Survey of Pyridoxal 5′-Phosphate-Dependent Proteins in the Gram-Positive Model Bacterium Bacillus subtilis. Frontiers.

- N/A. (2024). What is the mechanism of Cycloserine?.

- Cohen, A. C. (1969). The effect of cycloserine on pyridoxine-dependent metabolism in tuberculosis. PubMed.

- Goundry, W. R. F., et al. (2015). Inhibition of the PLP-dependent enzyme serine palmitoyltransferase by cycloserine: evidence for a novel decarboxylative mechanism of inactivation. Molecular BioSystems (RSC Publishing).

- Chang, W., et al. (2020). Discovery and Characterization of Pyridoxal 5'-Phosphate-Dependent Cycloleucine Synthases. PMC - NIH.

- Laber, B., et al. (2024). Pyridoxal 5′-Phosphate Biosynthesis by Pyridox-(am)

- Raschle, T., et al. (2007). Reaction mechanism of pyridoxal 5'-phosphate synthase.

- Cook, P. F. (2001). Pyridoxal 5'-phosphate-dependent alpha,beta-elimination reactions: mechanism of O-acetylserine sulfhydrylase. PubMed.

Sources

- 1. Inhibition of the PLP-dependent enzyme serine palmitoyltransferase by cycloserine: evidence for a novel decarboxylative mechanism of inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of the PLP-dependent enzyme serine palmitoyltransferase by cycloserine: evidence for a novel decarboxylative mechanism of inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of Pyridoxine 5′-Phosphate Accumulation in Pyridoxal 5′-Phosphate-Binding Protein Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | A Survey of Pyridoxal 5′-Phosphate-Dependent Proteins in the Gram-Positive Model Bacterium Bacillus subtilis [frontiersin.org]

- 5. Pyridoxal 5'-phosphate-dependent alpha,beta-elimination reactions: mechanism of O-acetylserine sulfhydrylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. What is the mechanism of Cycloserine? [synapse.patsnap.com]

- 9. A side reaction of alanine racemase: transamination of cycloserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism-Based Inhibition of the Mycobacterium tuberculosis Branched-Chain Aminotransferase by D- and L-Cycloserine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. Cycloserine - Wikipedia [en.wikipedia.org]

- 14. New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Levcycloserine in Neuroscience Research: A Technical Guide to a GABAergic Modulator

A Senior Application Scientist's In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Critical Distinction Between Cycloserine Enantiomers

In the landscape of neuroscience research, precision in molecular identity is paramount. The compound cycloserine exists as two enantiomers: Dextrocycloserine (D-cycloserine) and Levcycloserine (L-cycloserine). It is crucial to understand that these are not interchangeable. The vast body of research often refers to "D-cycloserine" or simply "cycloserine" (the racemic mixture), which primarily investigates the compound's partial agonism at the glycine site of the N-methyl-D-aspartate (NMDA) receptor. This guide, however, focuses specifically on This compound (L-cycloserine) , a molecule with a distinct and equally compelling mechanism of action within the central nervous system (CNS): the modulation of the GABAergic system through the inhibition of GABA transaminase. This distinction is fundamental to the design and interpretation of robust neuroscience research.

Core Mechanism of Action: this compound as a GABA Transaminase Inhibitor

This compound's primary role in the CNS is the inhibition of the enzyme GABA transaminase (GABA-T).[1] GABA-T is a critical enzyme in the metabolic pathway of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[2] By inhibiting GABA-T, this compound effectively reduces the degradation of GABA, leading to an accumulation of this neurotransmitter in the brain.[1] This elevation of GABA levels enhances inhibitory neurotransmission, a mechanism that underpins its observed effects in various preclinical models.[1][3]

The molecular action of this compound involves its interaction with pyridoxal-5'-phosphate (PLP), a cofactor for GABA-T. This compound forms an irreversible Schiff base with the aldehyde group of PLP, thereby inactivating the enzyme.[4] This mechanism-based inhibition leads to a sustained increase in brain GABA concentrations.

Figure 1: Mechanism of Action of this compound.

In stark contrast, D-cycloserine acts as a partial agonist at the glycine co-agonist site of the NMDA receptor.[5] This action potentiates NMDA receptor-mediated excitatory neurotransmission, a mechanism explored for its potential in cognitive enhancement and as an adjunct to psychotherapy.[6][7]

Figure 2: Contrasting Mechanism of D-Cycloserine.

Applications of this compound in Neuroscience Research

The primary application of this compound in neuroscience stems from its ability to elevate brain GABA levels, making it a valuable tool for investigating the role of the GABAergic system in health and disease.

Epilepsy and Seizure Disorders

A significant body of research has focused on the anticonvulsant properties of this compound. By increasing inhibitory tone in the brain, this compound has been shown to protect against seizures in various animal models.

-

Audiogenic Seizures: In DBA/2 mice, a strain genetically predisposed to sound-induced seizures, this compound has demonstrated dose-dependent protection.[1]

-

Chemically-Induced Seizures: this compound has been effective in preventing tonic seizures induced by 3-mercaptopropionic acid (3-MPA), a GABA synthesis inhibitor.[1]

It is noteworthy that this compound's anticonvulsant effects appear to be specific to certain seizure types and models, with less efficacy observed against pentylenetetrazol- or bicuculline-induced seizures.[1] This suggests a nuanced interaction with the GABAergic system that warrants further investigation.

| Animal Model | Seizure Type | This compound Dose (mg/kg, i.p.) | Effect | Reference |

| DBA/2 Mice | Audiogenic | 10-30 | Prevention of tonic seizures | [1] |

| Mice | 3-Mercaptopropionic Acid-induced | 10-30 | Prevention of tonic seizures | [1] |

| Mice | Pentylenetetrazol-induced | >30 | No significant effect | [1] |

| Mice | Bicuculline-induced | >30 | No significant effect | [1] |

Anxiety and Hyperexcitability

Given the role of GABAergic dysfunction in anxiety disorders, this compound presents a potential tool for exploring the therapeutic modulation of this system. Preclinical studies have shown that at lower doses, this compound can reduce measures of hyperexcitability. For instance, it has been shown to attenuate the hypothalamically-elicited rage reaction in cats, suggesting an anxiolytic-like effect.[1]

Other Potential Applications

The ability of this compound to modulate GABAergic neurotransmission opens avenues for its use in studying other CNS disorders where GABAergic deficits are implicated, such as:

-

Sleep Disorders: By enhancing inhibitory signaling, this compound could be investigated for its potential to promote sleep.

-

Neuropathic Pain: Alterations in GABAergic inhibition are known to contribute to chronic pain states.

-

Movement Disorders: The balance between excitatory and inhibitory neurotransmission is critical for motor control.

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound in a research setting.

In Vitro GABA Transaminase Activity Assay

This spectrophotometric assay measures the activity of GABA-T and its inhibition by this compound.

Principle: The assay couples the transamination of GABA by GABA-T to the reduction of a chromogenic substrate by a subsequent enzymatic reaction. The rate of color change is proportional to GABA-T activity.

Materials:

-

Purified GABA transaminase

-

This compound

-

GABA

-

α-ketoglutarate

-

Succinic semialdehyde dehydrogenase (SSADH)

-

NADP+

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing buffer, α-ketoglutarate, SSADH, and NADP+.

-

Add varying concentrations of this compound to the reaction mixture and pre-incubate.

-

Initiate the reaction by adding GABA.

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.

-

Calculate the rate of reaction for each concentration of this compound and determine the IC50 value.

Figure 3: Workflow for In Vitro GABA-T Activity Assay.

In Vivo Measurement of Brain GABA Levels via Microdialysis

This protocol allows for the in vivo monitoring of extracellular GABA levels in specific brain regions of freely moving animals following this compound administration.

Principle: A microdialysis probe with a semi-permeable membrane is implanted into the brain region of interest. A physiological solution is perfused through the probe, and small molecules like GABA diffuse from the extracellular fluid into the perfusate, which is then collected and analyzed.

Procedure:

-

Stereotaxic Surgery: Anesthetize the animal and implant a guide cannula targeted to the brain region of interest (e.g., hippocampus, cortex).

-

Recovery: Allow the animal to recover from surgery for a specified period.

-

Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion and Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate and collect baseline dialysate samples.

-

This compound Administration: Administer this compound (e.g., via intraperitoneal injection) at the desired dose.

-

Post-dosing Sample Collection: Continue to collect dialysate samples at regular intervals.

-

Sample Analysis: Analyze the GABA concentration in the dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence detection.

Figure 4: Workflow for In Vivo Microdialysis of Brain GABA.

Concluding Remarks and Future Directions

This compound represents a valuable pharmacological tool for the targeted investigation of the GABAergic system in neuroscience research. Its well-defined mechanism of action as a GABA-T inhibitor provides a clear basis for interpreting experimental outcomes. Future research should focus on exploring the therapeutic potential of this compound in a broader range of CNS disorders characterized by GABAergic hypofunction. Furthermore, comparative studies directly contrasting the neurophysiological and behavioral effects of this compound and D-cycloserine are warranted to fully elucidate the distinct roles of these enantiomers and to guide the development of more specific therapeutic strategies. As our understanding of the complexities of neurotransmitter systems continues to evolve, the precise application of tools like this compound will be instrumental in advancing the field of neuropharmacology.

References

-

Polc, P., Pieri, L., Bonetti, E. P., Scherschlicht, R., Moehler, H., Kettler, R., Burkard, W., & Haefely, W. (1986). L-cycloserine: behavioural and biochemical effects after single and repeated administration to mice, rats and cats. Neuropharmacology, 25(4), 411–418. [Link]

-

Peterson, S. L., & Schwade, N. D. (1993). The anticonvulsant activity of D-cycloserine is specific for tonic convulsions. Epilepsy research, 15(2), 141–148. [Link]

-

L-cycloserine: a potent anticonvulsant. (1984). Epilepsia, 25(5), 620-625. [Link]

-

What are GABA transaminase inhibitors and how do they work? (2024). Patsnap Synapse. [Link]

-

GABA Aminotransferase (GABAT) Assay Kit. (2000). DNA Size Markers. [Link]

-

Effect of L-cycloserine on cortical neurons in the rat. (1980). European journal of pharmacology, 61(1), 79–83. [Link]

-

D-Cycloserine in Neuropsychiatric Diseases: A Systematic Review. (2015). International Journal of Neuropsychopharmacology, 18(5), pyu107. [Link]

-

GABA transaminase inhibition induces spontaneous and enhances depolarization-evoked GABA efflux via reversal of the GABA transporter. (1998). The Journal of neuroscience : the official journal of the Society for Neuroscience, 18(18), 7232–7242. [Link]

-

D-Cycloserine, a positive modulator of the N-methyl-D-aspartate receptor, enhances performance of learning tasks in rats. (1989). Pharmacology, biochemistry, and behavior, 34(3), 649–653. [Link]

-

High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. (2021). Applied Biological Chemistry, 64(1), 66. [Link]

-

Influence of D-cycloserine on the anticonvulsant activity of phenytoin and carbamazepine against electroconvulsions in mice. (2000). Epilepsy research, 39(2), 121–133. [Link]

-

Behavioral effects of D-cycloserine in rats: The role of anxiety level. (2005). Behavioural Brain Research, 163(2), 234-240. [Link]

-

d-cycloserine enhances short-delay, but not long-delay, conditioned taste aversion learning in rats. (2008). The Houpt Lab. [Link]

-

GABA Metabolism and Transport: Effects on Synaptic Efficacy. (2015). Neural plasticity, 2015, 613638. [Link]

-

Suppressing astrocytic GABA transaminase enhances tonic inhibition and weakens hippocampal spatial memory. (2025). Nature communications, 16(1), 1234. [Link]

-

SyneuRx International (Taiwan) Corp. Discover a Well-built D-cycloserine Formulation for CNS Disorders. (2024). PR Newswire. [Link]

-

Adjunctive D-Cycloserine in Major Depressive Disorder. (2019). ClinicalTrials.gov. [Link]

-

Influence of D-cycloserine on the anticonvulsant activity of some antiepileptic drugs against audiogenic seizures in DBA/2 mice. (1998). European journal of pharmacology, 359(1), 33–41. [Link]

-

The long-term administration of L-cycloserine to mice: specific reduction of cerebroside level. (1989). Neurochemical research, 14(3), 245–248. [Link]

-

Extinction (psychology). (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]

-

cycloserine (Concept Id: C0010590). (n.d.). NCBI. Retrieved January 6, 2026, from [Link]

-

A Review of the Actions of D-cycloserine, a Putative Nootropic Agent, at the NMDA Receptor Complex-Associated Glycine Binding Site. (1995). McGill Journal of Medicine, 1(2). [Link]

-

Inhibition of GABA transaminase decreases the association of the GABAA... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Cycloserine-Induced Psychosis: A Case Report. (2025). Cureus, 17(1), e66345. [Link]

-

D-Cycloserine, a positive modulator of the N-methyl-D-aspartate receptor, enhances performance of learning tasks in rats. (1989). Pharmacology, biochemistry, and behavior, 34(3), 649–653. [Link]

-

Cycloserine-induced neuropsychiatric toxicity in multidrug-resistant tuberculosis: association with peak plasma concentration. (2025). mSystems, 10(6), e0050825. [Link]

-

Modulation of the epileptic seizure threshold: implications of biphasic dose responses. (2008). Critical reviews in toxicology, 38(6), 543–556. [Link]

-

D-Cycloserine: Potential Indications and Administration in Children and Adolescents. (2022). Psychopharmacology Institute. [Link]

-

d-Cycloserine, an NMDA Glutamate Receptor Glycine Site Partial Agonist, Induces Acute Increases in Brain Glutamate Plus Glutamine and GABA Comparable to Ketamine. (2016). The American journal of psychiatry, 173(12), 1241–1242. [Link]

-

Glycine and D: -serine, but not D: -cycloserine, attenuate prepulse inhibition deficits induced by NMDA receptor antagonist MK-801. (2008). Psychopharmacology, 198(3), 353–362. [Link]

-

D-Cycloserine in Neuropsychiatric Diseases: A Systematic Review. (2015). International Journal of Neuropsychopharmacology, 18(5), pyu107. [Link]

-

Comparative effects of glycine and D-cycloserine on persistent negative symptoms in schizophrenia: a retrospective analysis. (2004). Schizophrenia research, 66(2-3), 89–96. [Link]

-

Negative modulation of the GABA A ρ1 receptor function by l-cysteine. (2018). Journal of neurochemistry, 144(2), 186–196. [Link]

-

Assessment of the neuroprotective potential of d-cycloserine and l-serine in aluminum chloride-induced experimental models of Alzheimer's disease: In vivo and in vitro studies. (2022). Frontiers in nutrition, 9, 951751. [Link]

-

D-cycloserine, a positive modulator of the N-methyl-D-aspartate receptor, enhances performance of learning tasks in rats. (1989). Pharmacology, biochemistry, and behavior, 34(3), 649–653. [Link]

-

Elevated endogenous GABA level correlates with decreased fMRI signals in the rat brain during acute inhibition of GABA transaminase. (2002). Magnetic resonance in medicine, 47(5), 841–847. [Link]

-

The Role of the GABAergic System in Diseases of the Central Nervous System. (2020). International Journal of Molecular Sciences, 21(19), 7334. [Link]

-

Measuring human brain GABA in vivo: effects of GABA-transaminase inhibition with vigabatrin. (1997). Epilepsia, 38 Suppl 5, S11-5. [Link]

-

D-Cycloserine lowers kynurenic acid formation--new mechanism of action. (2014). European neuropsychopharmacology : the journal of the European College of Neuropsychopharmacology, 24(2), 284–292. [Link]

-

D-Cycloserine: An Evolving Role in Learning and Neuroplasticity in Schizophrenia. (2012). Current pharmaceutical design, 18(12), 1599–1606. [Link]

Sources

- 1. L-cycloserine: behavioural and biochemical effects after single and repeated administration to mice, rats and cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are GABA transaminase inhibitors and how do they work? [synapse.patsnap.com]

- 3. L-cycloserine: a potent anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Extinction (psychology) - Wikipedia [en.wikipedia.org]

Whitepaper: A Technical Guide to the Anticonvulsant Potential of Levcycloserine

Abstract

Epilepsy remains a significant therapeutic challenge, with a substantial portion of patients exhibiting resistance to currently available antiepileptic drugs (AEDs).[1] This necessitates the exploration of novel chemical entities with distinct mechanisms of action. This technical guide provides an in-depth analysis of Levcycloserine (L-cycloserine), the L-isomer of 4-amino-3-isoxazolidinone, as a promising anticonvulsant agent. Unlike its well-studied enantiomer, D-cycloserine, which primarily modulates the NMDA receptor, this compound exerts its effects through a fundamentally different pathway: potent inhibition of pyridoxal-5'-phosphate (PLP)-dependent transaminases. This guide synthesizes the existing preclinical evidence, delineates the core mechanism of action, provides detailed protocols for future preclinical evaluation, and discusses critical considerations for its development. The central hypothesis is that by simultaneously decreasing the synthesis of excitatory neurotransmitters (glutamate, aspartate) and increasing the concentration of the primary inhibitory neurotransmitter (GABA), this compound offers a powerful, dual-action approach to seizure suppression.

Introduction: The Rationale for a Novel Mechanistic Approach

The mainstay of current anticonvulsant therapy involves modulation of ion channels (e.g., sodium, calcium) or enhancement of GABAergic inhibition.[2] While effective for many, these mechanisms do not address all seizure etiologies, and the 30% of individuals with drug-resistant epilepsy underscore the urgent need for innovation.[1] this compound presents a compelling alternative by targeting the metabolic balance of the brain's primary excitatory and inhibitory systems.

L-cycloserine is a potent inhibitor of transaminase enzymes.[3] This guide will establish the scientific premise that this inhibition directly rebalances neurotransmitter levels, a mechanism with significant potential for seizure control. We will explore the causality behind this biochemical modulation and its translation into demonstrable anticonvulsant effects in preclinical models.

Core Mechanism of Action: Rebalancing the Excitatory/Inhibitory Axis

The anticonvulsant activity of this compound is distinct from its enantiomer, D-cycloserine. While D-cycloserine is a partial agonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor, this compound's primary targets are PLP-dependent enzymes.[3][4][5][6]

Inhibition of PLP-Dependent Transaminases

Pyridoxal-5'-phosphate (PLP) is a critical cofactor for a vast array of enzymes, including those central to amino acid metabolism. This compound acts by forming an irreversible Schiff base with the aldehyde group of PLP, effectively sequestering the cofactor and inactivating the enzyme.[3] This interaction is particularly relevant for two key enzymes in the brain:

-

GABA Transaminase (GABA-T): This enzyme is responsible for the degradation of GABA. Inhibition of GABA-T by this compound leads to an accumulation of GABA in the synapse, enhancing overall inhibitory tone.

-

Aspartate Aminotransferase (AAT): This enzyme is involved in the synthesis of the excitatory amino acids glutamate and aspartate. This compound-mediated inhibition of AAT reduces the available pool of these neurotransmitters, thereby dampening excitatory signaling.

A study using the inbred epileptic DBA/2J mouse model demonstrated that administration of this compound resulted in diminished concentrations of glutamate and aspartate in the inferior colliculus, while the concentration of GABA was enhanced.[3] This direct biochemical evidence strongly supports the proposed mechanism.

Mechanistic Distinction from D-Cycloserine

It is crucial to differentiate the enantiomers. D-cycloserine's anticonvulsant effects, which are specific for tonic convulsions, are attributed to its positive modulation of the NMDA receptor.[5][7][8] In contrast, L-cycloserine at effective anticonvulsant doses shows no such activity at the NMDA receptor, highlighting a separate and distinct mechanism of action.[7] This distinction is vital for designing experiments and interpreting results.

Visualizing the Signaling Pathway

The following diagram illustrates the proposed mechanism by which this compound modulates the excitatory/inhibitory neurotransmitter balance.

Caption: this compound inhibits PLP-dependent transaminases, increasing GABA and decreasing glutamate/aspartate.

Preclinical Evidence and Data Summary

The primary in-vivo evidence for this compound's anticonvulsant potential comes from studies on genetically epilepsy-prone mice.

-

Animal Model: The DBA/2J mouse, which is susceptible to sound-induced (audiogenic) seizures, serves as a robust model for generalized seizures.

-

Efficacy: A single intraperitoneal injection of 25 mg/kg this compound was sufficient to protect these mice from convulsions.[3]

-

Time Course: The protective effect was observed to begin 3 hours post-administration and subsided gradually.[3]

-

Mechanistic Validation: In a key experiment, researchers induced a seizure-prone state in normal mice by increasing cerebral concentrations of Zn2+ and PLP. Pre-administration of this compound effectively counteracted the convulsive effects of these substances, providing strong validation for its PLP-sequestering mechanism.[3]

Quantitative Data Summary

| Parameter | Animal Model | Dose (i.p.) | Key Outcome | Neurotransmitter Change (Inferior Colliculus) | Reference |

| Seizure Protection | DBA/2J Mice | 25 mg/kg | Protection from audiogenic seizures | Glutamate ↓, Aspartate ↓, GABA ↑ | [Toth et al., 1995][3] |

| Induced Seizures | CBA/Ca Mice | 25-50 mg/kg | Counteracted seizures induced by Zn2+/PLP | Not Measured | [Toth et al., 1995][3] |

A Proposed Workflow for Preclinical Evaluation

To rigorously assess this compound as a viable anticonvulsant candidate, a structured, multi-phase preclinical workflow is essential. This workflow is designed as a self-validating system, where each phase builds upon the last to provide a comprehensive profile of the agent's activity.

Caption: A phased preclinical workflow for evaluating this compound, from in vitro validation to chronic models.

Phase 1: In Vitro Target Validation

Objective: To quantify the inhibitory activity of this compound on its primary enzyme targets and confirm its mechanistic distinction from D-cycloserine.

Protocol 1: Enzyme Inhibition Assays (GABA-T, AAT)

-

Enzyme Source: Obtain purified recombinant human GABA-T and AAT.

-

Assay Principle: Utilize a coupled-enzyme spectrophotometric assay. For GABA-T, the reaction product, succinic semialdehyde, is converted by a dehydrogenase to produce NADH, which can be measured by absorbance at 340 nm. A similar principle applies to AAT.

-

Procedure: a. Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0). b. Add substrates (GABA and α-ketoglutarate for GABA-T; aspartate and α-ketoglutarate for AAT) and the coupling enzyme/cofactors. c. Add varying concentrations of this compound (e.g., 0.1 µM to 100 µM) to respective wells of a 96-well plate. d. Initiate the reaction by adding the target enzyme (GABA-T or AAT). e. Monitor the change in absorbance at 340 nm over time using a plate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of this compound. Plot the reaction velocity against inhibitor concentration to determine the IC50 value.

Protocol 2: NMDA Receptor Binding Assay

-

Preparation: Use rat brain cortical membranes, which are rich in NMDA receptors.

-

Radioligand: Use a high-affinity radiolabeled ligand for the glycine binding site, such as [3H]glycine or [3H]DCKA.

-

Procedure: a. Incubate the brain membranes with the radioligand in the presence of varying concentrations of this compound (as the test compound), D-cycloserine (as a positive control), and a buffer control. b. After incubation, separate bound from free radioligand via rapid filtration. c. Quantify the radioactivity on the filters using liquid scintillation counting.

-

Data Analysis: Determine the ability of this compound to displace the radioligand. A high Ki value would confirm low affinity for the NMDA glycine site, validating its distinct mechanism.

Phase 2: Acute In Vivo Efficacy Screening

Objective: To characterize the spectrum of anticonvulsant activity across different seizure types. Preclinical models are critical for this early assessment.[1][9]

Protocol 3: Maximal Electroshock (MES) Test

-

Animal Model: Adult male mice (e.g., C57BL/6).

-

Procedure: a. Administer this compound (or vehicle control) via intraperitoneal (i.p.) injection at various doses (e.g., 10, 25, 50 mg/kg). b. At the predicted time of peak effect (e.g., 3 hours post-injection), deliver a brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 sec) via corneal or ear-clip electrodes. c. Endpoint: Observe the animal for the presence or absence of a tonic hindlimb extension, which signifies a generalized tonic-clonic seizure.

-

Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED50 (the dose protecting 50% of animals). This model is highly predictive of efficacy against generalized seizures.[10]

Protocol 4: Subcutaneous Pentylenetetrazol (PTZ) Test

-

Animal Model: Adult male mice.

-

Procedure: a. Pre-treat animals with this compound or vehicle as described for the MES test. b. At the time of peak effect, administer a subcutaneous injection of PTZ at a convulsive dose (e.g., 85 mg/kg). c. Endpoint: Observe the animals for 30 minutes, scoring for the latency to and presence of clonic and tonic-clonic seizures.

-

Data Analysis: Determine the ED50 for protection against clonic and/or tonic seizures. This model is used to identify agents effective against myoclonic and absence seizures.[11]

Phase 3: Chronic Efficacy and Mechanistic Confirmation

Objective: To evaluate efficacy in a model of chronic epilepsy and confirm the proposed neurochemical changes in vivo.

Protocol 5: Amygdala Kindling Model

-

Animal Model: Adult male rats with surgically implanted electrodes in the amygdala.

-